molecular formula C6H3Cl4N B044146 2,3,4,5-Tetrachloroaniline CAS No. 634-83-3

2,3,4,5-Tetrachloroaniline

Cat. No. B044146
CAS RN: 634-83-3
M. Wt: 230.9 g/mol
InChI Key: GBKZRUCVLTWAML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroaniline derivatives often involves complex reactions that aim to introduce chloro groups into the aniline structure. For instance, the refined synthesis of tetrahydro-1,3,3-trimethyldipyrrin, a related precursor, demonstrates the use of nitro-aldol condensation and reductive cyclization steps, highlighting the intricate methods that could be analogous in synthesizing 2,3,4,5-Tetrachloroaniline derivatives (Ptaszek et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of chloroanilines reveals the impact of chloro substituents on the compound's geometry and electronic properties. X-ray crystallography studies, such as those on 1-chloro-2-methyl-4-nitrobenzene, offer insights into the planar nature of these molecules and the potential steric and electronic effects imparted by the chloro groups, which are relevant for understanding the structure of 2,3,4,5-Tetrachloroaniline (Saeed & Simpson, 2012).

Chemical Reactions and Properties

Chemical reactions involving chloroanilines, such as photolysis of 4-chloroaniline, illustrate the reactivity of these compounds under specific conditions, leading to the formation of various reactive intermediates. These studies shed light on the types of chemical transformations that 2,3,4,5-Tetrachloroaniline might undergo, including electrophilic substitution and reductive dehalogenation processes (Guizzardi et al., 2001).

Physical Properties Analysis

The physical properties of chloroaniline derivatives, such as solubility and melting points, are influenced by the presence and position of chloro groups. Spectroscopic techniques, including FT-IR and NMR, provide detailed information on the vibrational and electronic characteristics of these compounds, offering a foundation for predicting the behavior of 2,3,4,5-Tetrachloroaniline in various environments (Govindarajan et al., 2012).

Chemical Properties Analysis

The chemical properties of chloroanilines, such as acidity, basicity, and electron-donating capacity, are crucial for their reactivity and applications. Studies on the reductive dehalogenation of chloroanilines by microorganisms from a methanogenic aquifer demonstrate the biodegradability and environmental fate of these compounds, providing insights into the chemical behavior of 2,3,4,5-Tetrachloroaniline under natural conditions (Kuhn & Suflita, 1989).

Scientific Research Applications

  • Conversion to Other Chemicals : 2,3,4,5-Tetrachloroaniline is used in research for converting to 2,4,6-trichloronitrobenzene, nitrating 1,2,4-trichlorobenzene, and exploring routes to 1,3,5-trichlorobenzene via aniline (Estes, 1976).

  • Bioorthogonal Coupling Agents : Tetrazines, derived from chloroanilines like 2,3,4,5-Tetrachloroaniline, are used in applications such as intracellular imaging, genetic targeting, post-synthetic DNA labeling, and in-vivo imaging (Yang et al., 2012).

  • Chemical Characteristics : 2,3,4,5-Tetrachloroaniline is identified as a chlorinated aromatic compound with potential substitution of one to five chlorine atoms on the aromatic ring (Agteren, Keuning & Janssen, 1998).

  • Photolysis Research : Studies on the photolysis of related compounds like 3,4-dichloroaniline in water reveal insights into chemical transformations, such as yielding 2-chloro-5-aminophenol with a significant conversion rate (Miller et al., 1979).

  • Photobiological Effects : Research on tetrachlorosalicylanilide, a related compound, helps understand its long-term photobiological effect in skin, known as the persistent light reactor (Davies et al., 1975).

  • Toxicology in Aquatic Life : Studies show that the lethal body burden of 2,3,4,5-tetrachloroaniline in guppies declines within the first 48 hours to a constant value over 14 days of exposure (de Wolf et al., 1991).

  • Analytical Methods : The development of gas chromatography/mass spectrometry methods for detecting chloroanilines in human urine has implications for exposure and risk assessment (Turci et al., 2006).

  • Bioremediation : Microorganisms can biologically dehalogenate chloroanilines in polluted aquifers under methanogenic conditions, offering novel approaches for bioremediation of contaminated environments (Kuhn & Suflita, 1989).

properties

IUPAC Name

2,3,4,5-tetrachloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKZRUCVLTWAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212810
Record name 2,3,4,5-Tetrachloroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrachloroaniline

CAS RN

634-83-3
Record name 2,3,4,5-Tetrachloroaniline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrachloroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrachloroaniline
Source EPA DSSTox
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Record name 2,3,4,5-tetrachloroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.197
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,4,5-TETRACHLOROANILINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
194
Citations
W de Wolf, W Seinen, A Opperhuizen, JLM Hermens - Chemosphere, 1992 - Elsevier
In this study the bioconcentration and the lethal body burden (LBB) of 2,3,4,5-tetrachloroaniline (2345TeCA) in guppy, Poecilia reticulata, is determined at different exposure levels. The …
Number of citations: 30 www.sciencedirect.com
W de Wolf, A Opperhuizen, W Seinen… - Science of the total …, 1991 - Elsevier
The lethal body burden (LBB) of 2,3,4,5-tetrachloroaniline in guppy (Poecilia reticulata), exposed for up to 14 days, has been determined at different aqueous concentrations of the test …
Number of citations: 16 www.sciencedirect.com
HG Bray, Z Hybs, SP James, WV Thorpe - Biochemical Journal, 1953 - ncbi.nlm.nih.gov
… specimen of 2:3:4:5-tetrachloroaniline, mp … 2:3:4:5-tetrachloroaniline. The sulphate could be prepared by extracting with ether the suspension formed by boiling 2:3:4:5-tetrachloroaniline …
Number of citations: 72 www.ncbi.nlm.nih.gov
EP Kuhn, GT Townsend, JM Suflita - Applied and environmental …, 1990 - Am Soc Microbiol
When di-, tri-, and tetrachloroaniline were incubated in methanogenic groundwater slurries, they were reductively dehalogenated by the aquifer microbiota. 2,3,4-Trichloroaniline was …
Number of citations: 129 journals.asm.org
EP Kuhn, JM Suflita - Environmental science & technology, 1989 - ACS Publications
Chloroaniline-based compounds are widely used chem-icals and important contaminants of aquatic and terrestrial environments. We have found that chloroanilines can be biologically …
Number of citations: 93 pubs.acs.org
G Renner - Xenobiotica, 1980 - Taylor & Francis
The metabolism of PCNB in rats was studied. Metabolites isolated from rat excreta and identified were: N-acetyl-S-(pentachlorophenyl)cysteine, pentachlorothiophenol, …
Number of citations: 39 www.tandfonline.com
W de Wolf, ESE Yedema, W Seinen, JLM Hermens - Chemosphere, 1994 - Elsevier
This study describes the uptake and elimination of 2,3,4,5-tetrachloroaniline, 2,3,5,6-tetrachloroaniline, pentachloroaniline, and 1,2,3,5-tetrachlorobenzene in guppy, Poecilia reticulata. …
Number of citations: 21 www.sciencedirect.com
S Susarla, Y Yonezawa, S Masunaga - Environmental technology, 1997 - Taylor & Francis
The reductive dehalogenation of chloroanilines (CAs) was investigated in anaerobic sediment/water systems. The sulfate content of the interstitial and overlaying waters was …
Number of citations: 27 www.tandfonline.com
S Susarla, S Masunaga, Y Yonezawa - Microbial ecology, 1997 - Springer
The hypothesis that the microbially catalyzed pathway proceeds with a step that would yield the highest energy was examined for the reductive dechlorination of chloroanilines (CAs) …
Number of citations: 20 link.springer.com
M Mullin, G Sawka, L Safe… - Journal of Analytical …, 1981 - academic.oup.com
The synthesis of all possible isomeric nona- and octachlorobiphenyls has been accomplished by the Cadogan coupling of commercially available or synthetic chlorinated anilines in the …
Number of citations: 37 academic.oup.com

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